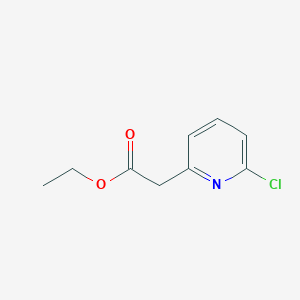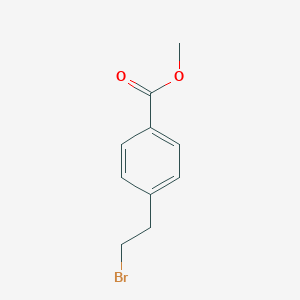
Methyl 4-(2-bromoethyl)benzoate
Vue d'ensemble
Description
“Methyl 4-(2-bromoethyl)benzoate” is an ester derivative of a bromoalkylated benzoic acid . The molecules of this compound are almost planar .
Molecular Structure Analysis
The molecular structure of “this compound” is C10H11BrO2 . The ester group in the molecule is slightly twisted out of the plane of the central aromatic ring .Physical And Chemical Properties Analysis
“this compound” is a colorless or white to yellow solid or liquid . It has a molecular weight of 243.1 . The compound’s density is 1.402±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis of Key Intermediates
Methyl 4-(2-bromoethyl)benzoate is utilized in the synthesis of various compounds. Notably, it serves as an intermediate in the synthesis of liquid crystal compounds and other products with multiple biological activities. For instance, it's used in the creation of liquid crystal methyl [4-(nonyloxy) styryl] benzoate through a four-stage process involving bromination, esterification, condensation with triphenylphosphine, and finally reaction with 4-nonyloxybenzaldehyde (Wang, Liu, & Lin, 2007). Furthermore, the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate from methyl 4-bromobenzoate, an important intermediate for the total synthesis of bisbibenzyls, underlines its significance in creating natural products with diverse biological activities (Lou Hong-xiang, 2012).
Crystallography and Molecular Structure Analysis
Research has also been focused on understanding the crystal structures of derivatives of this compound. A study compared the crystal structures of two bromo-hydroxy-benzoic acid derivatives, revealing intricate two-dimensional architectures formed by hydrogen bonds, Br⋯O interactions, and π–π interactions (Suchetan et al., 2016). Another study analyzed the crystal structure of methyl 2-(carbazol-9-yl)benzoate, highlighting its transformation under high pressure to a structure with fewer molecules in the crystallographic asymmetric unit, demonstrating the role of pressure in crystal engineering (Johnstone et al., 2010).
Liquid Crystal Research
Several studies have focused on the synthesis and analysis of this compound derivatives for their liquid crystalline properties. A study synthesized a series of methyl 4-(4-alkoxystyryl)benzoates and investigated their liquid crystalline and fluorescence properties, highlighting their thermal stability and mesophase behavior (Muhammad et al., 2016). Another work explored Schiff base/ester liquid crystals with different lateral substituents, discussing their mesophase behavior and molecular structure through differential scanning calorimetry and polarized light microscopy (Ahmed et al., 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl 4-(2-bromoethyl)benzoate is a chemical compound with the molecular formula C10H11BrO2
Mode of Action
They can undergo nucleophilic substitution reactions , which could potentially lead to the modification of biomolecules in the cell. This reactivity might be responsible for the compound’s biological effects.
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (2431 g/mol) , may influence its pharmacokinetic behavior.
Propriétés
IUPAC Name |
methyl 4-(2-bromoethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNUQHJWFIPTLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442144 | |
| Record name | Methyl 4-(2-bromoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136333-97-6 | |
| Record name | Methyl 4-(2-bromoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


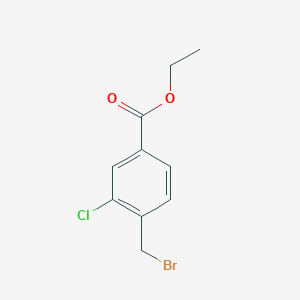
![2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B179031.png)


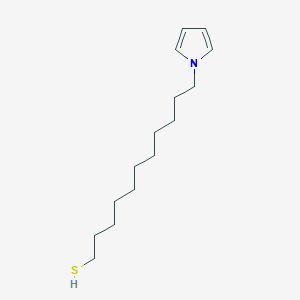
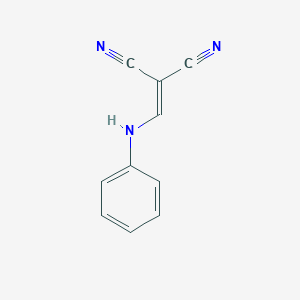
![ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate](/img/structure/B179062.png)

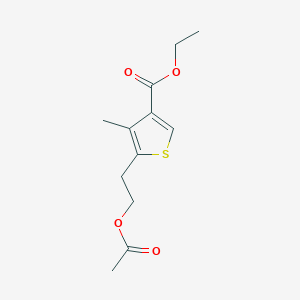
![1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium](/img/structure/B179068.png)


![1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B179075.png)
